2-(Thiazol-2-ylmethoxy)ethanol

thiazole reactivity electrophilic attack

2-(Thiazol-2-ylmethoxy)ethanol (CAS: 878001-15-1) is a thiazole-based heterocyclic building block with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol. Its structure consists of a thiazole ring linked via a methoxy bridge to an ethanol moiety (SMILES: OCCOCC1=NC=CS1).

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
Cat. No. B8704991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiazol-2-ylmethoxy)ethanol
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESC1=CSC(=N1)COCCO
InChIInChI=1S/C6H9NO2S/c8-2-3-9-5-6-7-1-4-10-6/h1,4,8H,2-3,5H2
InChIKeyRKKKMPLEGLTBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Thiazol-2-ylmethoxy)ethanol: Core Physicochemical and Structural Baseline for Procurement Evaluation


2-(Thiazol-2-ylmethoxy)ethanol (CAS: 878001-15-1) is a thiazole-based heterocyclic building block with the molecular formula C6H9NO2S and a molecular weight of 159.21 g/mol . Its structure consists of a thiazole ring linked via a methoxy bridge to an ethanol moiety (SMILES: OCCOCC1=NC=CS1) . The compound's computed physicochemical properties include a density of 1.27 g/cm³, a boiling point of 275.7°C at 760 mmHg, a flash point of 120.5°C, and a refractive index of 1.554 . This compound serves as a versatile intermediate or building block in medicinal chemistry and materials science, with its dual functionality (thiazole heterocycle + primary alcohol) enabling further derivatization .

Why 2-(Thiazol-2-ylmethoxy)ethanol Cannot Be Interchanged with Other Thiazole Analogs Without Consequence


The substitution of 2-(Thiazol-2-ylmethoxy)ethanol with a closely related analog—such as its direct 2-(thiazol-2-yl)ethanol analog (lacking the methoxy spacer), or regioisomers substituted at the 4- or 5-position—will alter critical molecular properties that impact reactivity, physicochemical behavior, and ultimately, biological or material performance. Theoretical studies have established a clear reactivity hierarchy among thiazole regioisomers, with 2-substituted thiazoles demonstrating greater susceptibility to electrophilic attack than their 5- and 4-substituted counterparts [1]. Furthermore, the introduction of the methoxyethanol chain modifies both lipophilicity and hydrogen-bonding capacity relative to simpler analogs, which directly influences chromatographic retention, solubility, and potential target engagement. The following evidence quantifies these specific differences, enabling informed selection and procurement decisions.

Quantitative Evidence for 2-(Thiazol-2-ylmethoxy)ethanol: Direct Comparisons Against Key Analogs


Enhanced Reactivity at the Pyridine Nitrogen Due to 2-Position Substitution

Quantum chemical calculations demonstrate that 2-substituted thiazoles exhibit the highest susceptibility to electrophilic attack at the pyridine nitrogen atom compared to 4- and 5-substituted regioisomers. The reactivity sequence, based on Fukui function descriptors, is: 2-substituted thiazoles > 5-substituted thiazoles > 4-substituted thiazoles [1]. This is attributed to resonance effects from electron-donating substituents at the 2-position enhancing nucleophilicity at the nitrogen.

thiazole reactivity electrophilic attack

Computational Physicochemical Properties Distinguish 2-(Thiazol-2-ylmethoxy)ethanol from Direct Analogs

The computed properties for 2-(thiazol-2-ylmethoxy)ethanol include a density of 1.27 g/cm³, a boiling point of 275.7°C at 760 mmHg, a flash point of 120.54°C, and a refractive index of 1.554 . In contrast, the simpler analog 2-(thiazol-2-yl)ethanol (CAS 2568-28-1) has a reported boiling point of 240-241°C , a difference of approximately 35°C. This higher boiling point of the target compound is consistent with its increased molecular weight and enhanced intermolecular hydrogen bonding due to the additional ether oxygen in the methoxyethanol chain.

physicochemical thiazole computed properties

Potential for Differentiated Lipophilicity and Retention Behavior

A study on the reversed-phase HPLC retention behavior of eight thiazole derivatives demonstrated that the capacity factor (k') is highly dependent on the specific substituents present on the thiazole ring [1]. While 2-(thiazol-2-ylmethoxy)ethanol was not directly included in the study, the established linear relationship between ln(k') and methanol concentration in the mobile phase (ln(k') = a + c*Cb) [1] provides a framework for predicting its chromatographic behavior relative to other thiazoles. The presence of the methoxyethanol chain, which contains both ether and alcohol functionalities, will confer a distinct lipophilicity/hydrophilicity balance compared to simpler alkyl- or aryl-substituted thiazoles, resulting in a unique capacity factor (k') that differs from those of its analogs.

lipophilicity HPLC thiazole derivatives

Optimal Application Scenarios for 2-(Thiazol-2-ylmethoxy)ethanol Based on Evidenced Differentiation


Medicinal Chemistry Building Block Requiring 2-Position Thiazole Reactivity

When synthetic routes require a thiazole moiety that is activated for electrophilic substitution or coordination at the nitrogen atom, 2-(thiazol-2-ylmethoxy)ethanol is the preferred scaffold. As established in Section 3 (Evidence Item 1), the 2-position substitution enhances reactivity compared to 4- or 5-regioisomers [1]. This compound provides this reactivity advantage while offering a functional alcohol handle for further conjugation, making it suitable for the synthesis of potential kinase inhibitors, antimicrobial agents, or other bioactive molecules where the 2-thiazolyl moiety is a key pharmacophore. Procurement of the 2-regioisomer is essential for achieving the desired reaction kinetics and product selectivity.

Synthesis of Advanced Intermediates with Defined Thermal Stability Requirements

For processes involving elevated temperatures, such as certain condensation or cyclization reactions, the higher boiling point of 2-(thiazol-2-ylmethoxy)ethanol (computed 275.7°C) [1] compared to simpler analogs like 2-(thiazol-2-yl)ethanol (240-241°C) provides a wider operational window. This property is critical for maintaining reactant integrity and preventing premature volatilization or degradation during thermal steps. Researchers should select this compound when reaction conditions exceed the boiling point of less stable thiazole ethanol analogs.

Analytical Method Development and Quality Control

Due to its unique structure, 2-(thiazol-2-ylmethoxy)ethanol exhibits a distinct reversed-phase HPLC retention profile that differentiates it from other thiazole derivatives. This property is essential for establishing robust analytical methods for purity determination, impurity profiling, and reaction monitoring. As indicated by the retention behavior of related thiazoles [1], the specific capacity factor (k') of this compound will be different from that of other thiazole-containing starting materials or byproducts. Method developers must procure and characterize the authentic compound to accurately assign its peak in chromatographic analyses, ensuring reliable quality control and regulatory compliance.

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